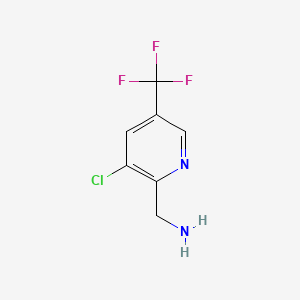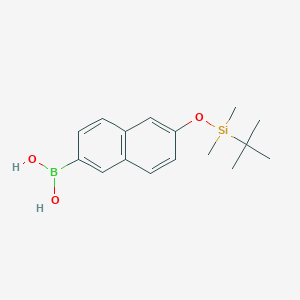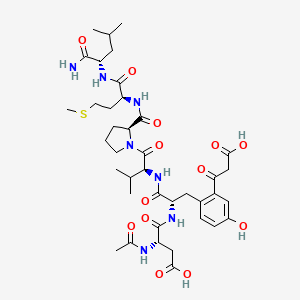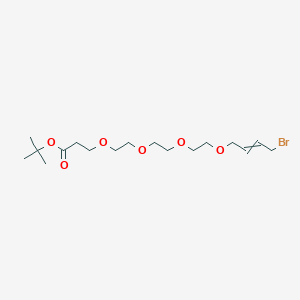
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ac-VEID-pNA is a colorimetric substrate used in the study of caspase enzymes, which are central to cellular inflammation and apoptotic processes. These enzymes are of interest across various fields such as cell biology, medicinal chemistry, and chemical biology due to their role in cell death pathways.
Synthesis Analysis
- The substrate is prepared through gram-scale solution-phase synthesis, offering a cost-effective alternative to solid-phase synthesis for producing the quantities needed for high-throughput screening (Peterson et al., 2010).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
- Synthetic Phenolic Antioxidants Environmental Fate: A study by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butylated phenols. They suggest future research should focus on understanding the environmental behaviors of novel SPAs and developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Pollutant Degradation and Analysis
- Microbial Degradation of Fuel Oxygenates: Schmidt et al. (2004) discussed the degradation of methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions. This review emphasizes the importance of understanding microbial degradation pathways and the potential for bioremediation of pollutants related to tert-butyl compounds (Schmidt et al., 2004).
Advanced Oxidation Processes for Environmental Cleanup
- Cold Plasma Reactor Decomposition of MTBE: Hsieh et al. (2011) demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, suggesting an innovative approach to pollutant degradation that could be applicable to structurally related compounds (Hsieh et al., 2011).
Membrane Technologies for Separation Processes
- Pervaporation for Separation of Fuel Additives: Pulyalina et al. (2020) provided a comprehensive review of the application of polymer membranes for the separation of methanol/MTBE mixtures via pervaporation, highlighting the efficiency of various polymer membranes in separation processes. This method could offer insights into the purification or separation of related compounds (Pulyalina et al., 2020).
Toxicological and Health Impact Studies
- Health Assessment of Polybrominated Compounds: Mennear and Lee (1994) reviewed the health assessment of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share some structural similarity with brominated tert-butyl compounds. They discuss the biological effects, including toxicity and potential carcinogenicity, of these compounds, providing a basis for evaluating the health impacts of related brominated substances (Mennear & Lee, 1994).
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCGWNGIROULA-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

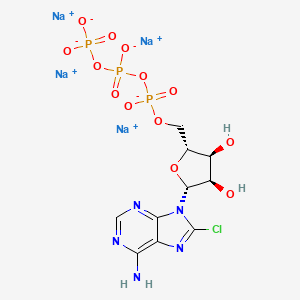
![Cyclohexanecarboxylic acid, 3-amino-1,4-dihydroxy-5-oxo-, [1R-(1alpha,3beta,4alpha)]-](/img/no-structure.png)
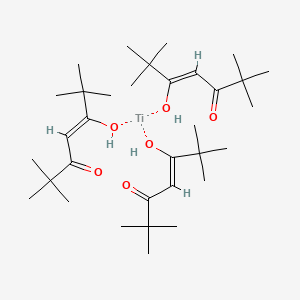
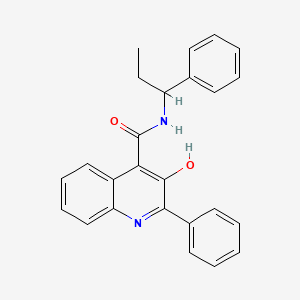
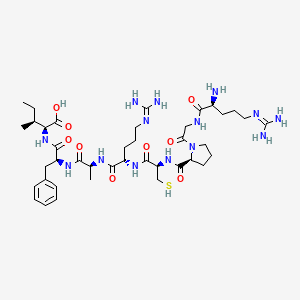
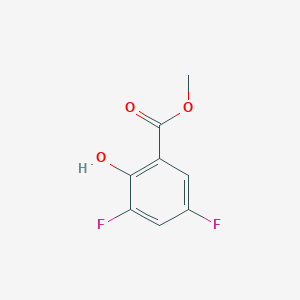
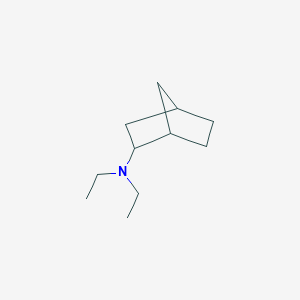
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)
